molecular formula C14H21NO2 B12770428 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- CAS No. 84687-57-0

3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)-

Cat. No.: B12770428
CAS No.: 84687-57-0
M. Wt: 235.32 g/mol
InChI Key: ZHQCINFMVJHYIV-MCIONIFRSA-N
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Description

3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- is a complex organic compound with a molecular formula of C14H21NO2. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxyl groups and phenyl and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- typically involves multi-step organic reactions. One common method includes the reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the formation of tertiary propargylamines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: As mentioned, reduction of dihydropyridones is a key step in its synthesis.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include zinc/acetic acid for reduction, and various aldehydes and alkynes for coupling reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of dihydropyridones yields 4-piperidones or indolizidinones .

Scientific Research Applications

3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. detailed studies on its exact mechanism are limited, and further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

What sets 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

84687-57-0

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(3S,4R,6R)-1,3,4-trimethyl-6-phenylpiperidine-3,4-diol

InChI

InChI=1S/C14H21NO2/c1-13(16)9-12(11-7-5-4-6-8-11)15(3)10-14(13,2)17/h4-8,12,16-17H,9-10H2,1-3H3/t12-,13-,14+/m1/s1

InChI Key

ZHQCINFMVJHYIV-MCIONIFRSA-N

Isomeric SMILES

C[C@]1(C[C@@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O

Canonical SMILES

CC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O

Origin of Product

United States

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